2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
“2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C13H20BNO4 . It’s a member of the pyridine family, which are heterocyclic aromatic compounds. Pyridines are important in the field of natural products, medicines, and as catalysts .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with two methoxy groups at the 2nd and 6th positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group at the 4th position . The exact 3D structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources .
Scientific Research Applications
Bifunctional Building Block for Combinatorial Chemistry
Sopková-de Oliveira Santos et al. (2003) reported the structural characteristics of a pyridin-2-ylboron derivative, demonstrating its application as a new unexpected bifunctional building block in combinatorial chemistry. The study compared its structural and chemical reactivity differences with a regioisomer, underscoring its potential in creating diverse chemical libraries for drug discovery and other fields (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Advanced Materials Synthesis
Huang et al. (2021) focused on the synthesis and characterization of boric acid ester intermediates with benzene rings, highlighting the compound's role in the development of new materials through crystallographic and conformational analyses. Their research provides insights into its applications in material science, particularly in creating compounds with specific physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Coordination Chemistry
Al-Fayaad et al. (2020) utilized the compound in the synthesis of an extended dipyridyl ligand, leading to the formation of a two-dimensional coordination polymer with cobalt(II). This study showcases its importance in coordination chemistry and the design of polymers with potential applications in catalysis, molecular recognition, and electronic materials (Al-Fayaad, Siddique, Arachchige, & Clegg, 2020).
Organic Electronics
Welterlich, Charov, & Tieke (2012) described the synthesis of deeply colored polymers incorporating the compound, highlighting its application in the field of organic electronics. Their work contributes to the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), through the creation of polymers with specific optical and electronic properties (Welterlich, Charov, & Tieke, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
Boronic esters like this compound are often used in organic synthesis due to their ability to form carbon-carbon bonds .
Biochemical Pathways
Boronic esters are known to participate in various chemical reactions, including suzuki-miyaura cross-coupling reactions .
Properties
IUPAC Name |
2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(16-5)15-11(8-9)17-6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVSPPKGLDZTJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675047 | |
Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-54-8 | |
Record name | 2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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